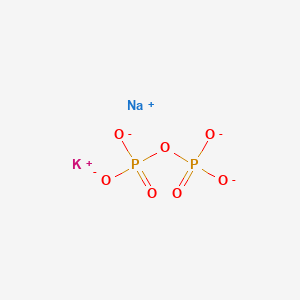
Potassium;sodium;phosphonato phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium, sodium, and phosphonato phosphate are three important chemical compounds that have gained significant attention in the field of scientific research. These compounds possess unique properties that make them suitable for various applications in the laboratory.
Wirkmechanismus
The mechanism of action of potassium, sodium, and phosphonato phosphate depends on their chemical properties. These compounds can form complexes with metal ions, which can be used to remove heavy metals from contaminated water. They can also act as chelating agents, binding to metal ions and preventing them from reacting with other compounds.
Biochemische Und Physiologische Effekte
Potassium, sodium, and phosphonato phosphate have important biochemical and physiological effects. These compounds are essential for the growth and development of plants and animals. They are also important for the proper functioning of the nervous system and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using potassium, sodium, and phosphonato phosphate in lab experiments is their availability and low cost. These compounds are also stable and can be stored for long periods of time. However, one of the limitations is that they can interfere with the results of some experiments, especially those involving metal ions.
Zukünftige Richtungen
There are several future directions for the study of potassium, sodium, and phosphonato phosphate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biological effects of these compounds, especially their role in the development of diseases such as cancer.
Conclusion:
In conclusion, potassium, sodium, and phosphonato phosphate are important chemical compounds that have a wide range of applications in scientific research. These compounds possess unique properties that make them suitable for various experiments. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these compounds is essential for further research in this field.
Synthesemethoden
Potassium, sodium, and phosphonato phosphate can be synthesized using different methods. One of the most common methods is through the reaction of phosphoric acid with potassium or sodium hydroxide. This reaction produces potassium or sodium phosphate, which can then be reacted with phosphonic acid to produce phosphonato phosphate.
Wissenschaftliche Forschungsanwendungen
Potassium, sodium, and phosphonato phosphate have been extensively studied for their applications in scientific research. These compounds are used as buffering agents, chelating agents, and as a source of phosphate ions in various experiments. They are also used in the synthesis of other important compounds such as DNA and RNA.
Eigenschaften
CAS-Nummer |
15491-89-1 |
|---|---|
Produktname |
Potassium;sodium;phosphonato phosphate |
Molekularformel |
K2Na2O7P2 |
Molekulargewicht |
236.03 g/mol |
IUPAC-Name |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
InChI-Schlüssel |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Synonyme |
dipotassium disodium diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)




![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)